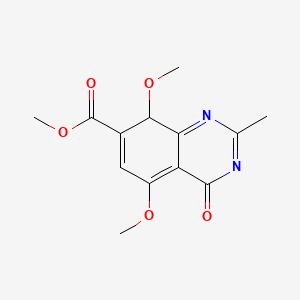
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, enhancing its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality. Purification steps such as recrystallization and chromatography are also integral to the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolinic acid: A quinoline derivative with antibacterial properties.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Significant in natural products and drugs for their biological properties
Uniqueness
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
143430-43-7 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.264 |
Nom IUPAC |
methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-6-14-10-9(12(16)15-6)8(18-2)5-7(11(10)19-3)13(17)20-4/h5,11H,1-4H3 |
Clé InChI |
BTWXXFLVCHUSJU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C=C(C(C2=N1)OC)C(=O)OC)OC |
Synonymes |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















